molecular formula C11H10BrNO3 B1416423 Methyl 4-bromo-2-cyano-3-methoxyphenylacetate CAS No. 1807081-55-5

Methyl 4-bromo-2-cyano-3-methoxyphenylacetate

Cat. No.: B1416423
CAS No.: 1807081-55-5
M. Wt: 284.11 g/mol
InChI Key: BXWDGUUZEIOUQZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-3-methoxyphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-cyano-3-methoxyphenylacetate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-3-methoxyphenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-bromo-2-cyano-3-methoxyphenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-cyano-3-methoxyphenylacetate exerts its effects involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-cyano-3-methoxyphenylacetate
  • Methyl 4-bromo-2-cyano-3-hydroxyphenylacetate
  • Methyl 4-chloro-2-cyano-3-methoxyphenylacetate

Uniqueness

Methyl 4-bromo-2-cyano-3-methoxyphenylacetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-(4-bromo-2-cyano-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10(14)5-7-3-4-9(12)11(16-2)8(7)6-13/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWDGUUZEIOUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C#N)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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